1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one
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Overview
Description
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrazolo-pyrimidinone core, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrazolo-pyrimidinone core. Key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Construction of the pyrazolo-pyrimidinone core: This step may involve condensation reactions between appropriate precursors.
Functional group modifications: Introduction of hydroxyl groups and other functional groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway modulation: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3-methyl-6-phenethyl-1,6-dihydro-pyrazolo(4,3-d)pyrimidin-7-one: Unique due to its specific structure and functional groups.
Other pyrazolo-pyrimidinone derivatives: Similar core structure but different functional groups, leading to varied properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring, multiple hydroxyl groups, and a pyrazolo-pyrimidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
89889-86-1 |
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Molecular Formula |
C19H22N4O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H22N4O5/c1-11-14-15(23(21-11)19-17(26)16(25)13(9-24)28-19)18(27)22(10-20-14)8-7-12-5-3-2-4-6-12/h2-6,10,13,16-17,19,24-26H,7-9H2,1H3/t13-,16-,17-,19-/m1/s1 |
InChI Key |
MUEKFESYJLYQJY-VVHMCBODSA-N |
Isomeric SMILES |
CC1=NN(C2=C1N=CN(C2=O)CCC3=CC=CC=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=NN(C2=C1N=CN(C2=O)CCC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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